molecular formula C7H13NO B13913109 (1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol

(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol

Cat. No.: B13913109
M. Wt: 127.18 g/mol
InChI Key: HEZQDMDQUVBDOA-ACZMJKKPSA-N
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Description

(1S,5S,6S)-3-azabicyclo[321]octan-6-ol is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and desymmetrization used in laboratory settings can be scaled up for industrial applications, ensuring the production of enantiomerically pure compounds.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol

InChI

InChI=1S/C7H13NO/c9-7-2-5-1-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6-,7-/m0/s1

InChI Key

HEZQDMDQUVBDOA-ACZMJKKPSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1CNC2)O

Canonical SMILES

C1C2CC(C1CNC2)O

Origin of Product

United States

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